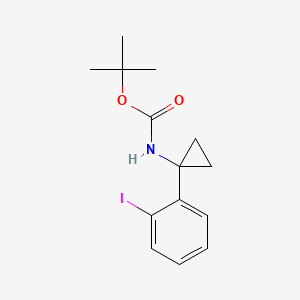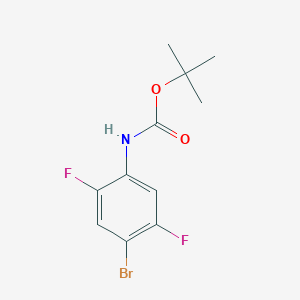
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate can be synthesized through the reaction of tert-butyl bromide with 2,5-difluorophenylcarbamate. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield tert-butyl (4-azido-2,5-difluorophenyl)carbamate.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is widely used in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: As a building block in the development of pharmaceutical compounds.
Chemical Biology: In the study of biological pathways and mechanisms.
Material Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved are often related to its ability to form covalent bonds with target molecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-chloro-2,5-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2,5-dichlorophenyl)carbamate
Comparison:
Structural Differences: The position and type of halogen atoms (bromine, chlorine, fluorine) vary among these compounds.
Reactivity: The reactivity can differ based on the electronic effects of the substituents.
Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and stability.
Propriétés
Formule moléculaire |
C11H12BrF2NO2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |
Clé InChI |
CNBFGLGIVIZNIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
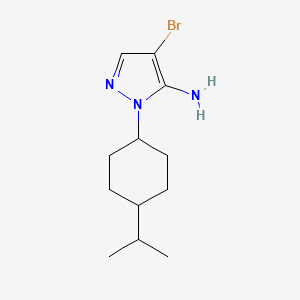
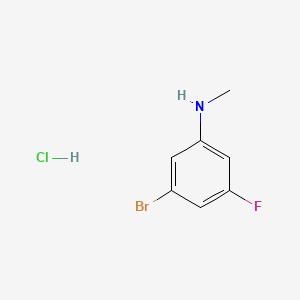
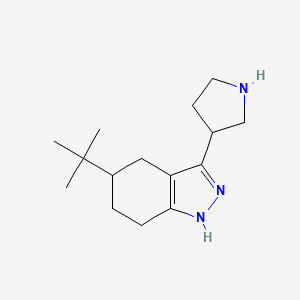
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
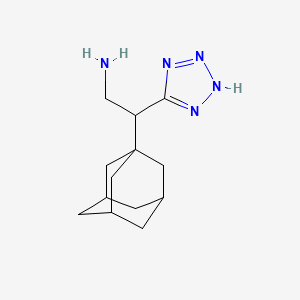


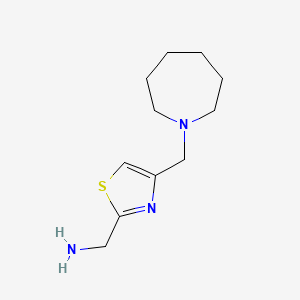
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
